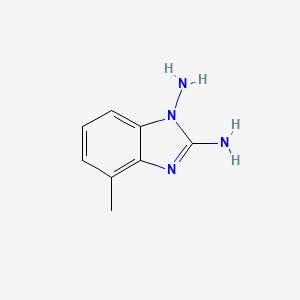
5,6-Dihydro-6-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydro-6-quinolinol is a heterocyclic organic compound with a quinoline backbone. It is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and industrial processes. The compound features a hydroxyl group at the sixth position of the quinoline ring, which contributes to its reactivity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5,6-Dihydro-6-quinolinol can be synthesized through several methods. One common approach involves the reduction of 6-methoxyquinoline using hydrobromic acid, followed by neutralization with ammonia . Another method includes the use of α,β-unsaturated aldehydes and substituted anilines in the presence of heteropolyacids as catalysts . These reactions typically require reflux conditions and careful control of reaction parameters to achieve high yields.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions using optimized catalytic systems. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is increasingly common to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dihydro-6-quinolinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoline derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
5,6-Dihydro-6-quinolinol has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in studies of enzyme inhibition and protein interactions.
Medicine: It has potential as a precursor for the development of pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 5,6-Dihydro-6-quinolinol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group at the sixth position allows for hydrogen bonding and other interactions that can modulate the activity of biological molecules. These interactions can lead to the inhibition of enzyme activity or the alteration of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxyquinoline: Similar in structure but lacks the dihydro component.
4-Hydroxyquinoline: Another hydroxylated quinoline with different reactivity.
2-Hydroxyquinoline: Known for its distinct tautomeric forms and biological activity.
Uniqueness
5,6-Dihydro-6-quinolinol is unique due to its specific hydroxylation pattern and the presence of the dihydro component, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted synthesis and specialized applications .
Propriétés
IUPAC Name |
5,6-dihydroquinolin-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h1-5,8,11H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXFLGPJLVIVHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC2=C1C=CC=N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-methyl-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B576002.png)
![(3S,8aS)-3-Methyl-1-thioxohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B576005.png)





